Cas no 53595-68-9 (2,5-Dichlorothiophene-3-sulfonamide)
2,5-Dichlorothiophene-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dichlorothiophene-3-sulfonamide
- 2,4-DIFLUORO-3-METHYLBENZYL ALCOHOL
- 2,5-Dichloro-3-thiophenesulfonamide
- 2,5-Dichlor-thiophen-3-sulfonamid
- 2,5-Dichlor-thiophen-sulfonsaeure-3-amid
- 3-Thiophenesulfonamide,2,5-dichloro
- 2,5-dichlorothiophene-3-sulonamide
- EN300-27011
- FS-4387
- 3-Thiophenesulfonamide, 2,5-dichloro-
- 2,5-bis(chloranyl)thiophene-3-sulfonamide
- AC-4584
- MFCD00767573
- Maybridge1_001406
- 2,5-Dichlorothiophene-3-sulfonamide, 97%
- CHEBI:194767
- BRN 1285314
- AKOS000137797
- D84234
- Z65532695
- 53595-68-9
- SCHEMBL1645094
- FT-0640178
- CHEMBL455720
- J-507326
- HMS545H20
- DTXSID20201810
- A829676
- CS-W012939
- DB-020060
- 2,5-Dichlorothiophene-3-fulfonamide
-
- MDL: MFCD00767573
- Inchi: 1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9)
- InChI Key: BUQKISCVZMIFEF-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(S1)Cl)S(N)(=O)=O
Computed Properties
- Exact Mass: 230.89800
- Monoisotopic Mass: 230.898
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 96.8A^2
Experimental Properties
- Color/Form: solid
- Density: 1.7610
- Melting Point: 131-135 °C (lit.)
- Boiling Point: 386.6±52.0 °C at 760 mmHg
- Flash Point: 187.6±30.7 °C
- Refractive Index: 1.632
- PSA: 96.78000
- LogP: 3.48340
- Solubility: Not available
2,5-Dichlorothiophene-3-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S22-S26-S36/37/39
- RTECS:XN0297000
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S22;S26;S36/37/39
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2,5-Dichlorothiophene-3-sulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2,5-Dichlorothiophene-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017305-1g |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 97% | 1g |
£27.00 | 2022-03-01 | |
| Fluorochem | 017305-5g |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 97% | 5g |
£111.00 | 2022-03-01 | |
| Fluorochem | 017305-10g |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 97% | 10g |
£193.00 | 2022-03-01 | |
| Fluorochem | 017305-25g |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 97% | 25g |
£402.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101859-1g |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 97% | 1g |
¥301.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D101859-5g |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 97% | 5g |
¥955.90 | 2023-09-03 | |
| Alichem | A169005928-25g |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 95% | 25g |
$453.68 | 2023-09-01 | |
| TRC | D436678-25mg |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D436678-50mg |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D436678-250mg |
2,5-Dichlorothiophene-3-sulfonamide |
53595-68-9 | 250mg |
$ 80.00 | 2022-06-05 |
2,5-Dichlorothiophene-3-sulfonamide Suppliers
2,5-Dichlorothiophene-3-sulfonamide Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2,5-Dichlorothiophene-3-sulfonamide
2,5-Dichlorothiophene-3-sulfonamide: A Comprehensive Overview
The compound with CAS No. 53595-68-9, commonly referred to as 2,5-Dichlorothiophene-3-sulfonamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound, and features two chlorine atoms at the 2 and 5 positions, along with a sulfonamide group at the 3 position. The unique combination of these substituents imparts distinctive electronic and structural properties to the molecule, making it a subject of interest for both academic research and industrial applications.
Thiophene derivatives have long been studied for their versatile electronic properties, which are influenced by the nature and position of substituents. In the case of 2,5-Dichlorothiophene-3-sulfonamide, the presence of two chlorine atoms at the 2 and 5 positions introduces electron-withdrawing effects, which can significantly alter the electronic structure of the thiophene ring. This modification enhances the molecule's ability to participate in various chemical reactions, particularly those involving electrophilic substitution. Additionally, the sulfonamide group at the 3 position introduces additional functional complexity, enabling this compound to serve as a versatile building block in organic synthesis.
Recent studies have explored the potential of 2,5-Dichlorothiophene-3-sulfonamide in advanced materials science applications. For instance, researchers have investigated its use as a precursor for synthesizing novel thiophene-based polymers with tailored electronic properties. These polymers exhibit promising characteristics for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The electron-withdrawing effects of the chlorine atoms and the sulfonamide group contribute to enhanced charge transport properties in these materials.
In addition to its role in materials science, 2,5-Dichlorothiophene-3-sulfonamide has also been examined for its potential in medicinal chemistry. The molecule's unique structure makes it an attractive candidate for drug design, particularly in targeting specific biological pathways. Recent research has focused on its ability to modulate enzyme activity through non-covalent interactions. For example, studies have shown that this compound can act as an inhibitor of certain kinases involved in cellular signaling pathways associated with cancer and inflammatory diseases.
The synthesis of 2,5-Dichlorothiophene-3-sulfonamide typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the chlorination of thiophene derivatives followed by sulfonation at specific positions. Researchers have optimized these synthetic routes to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential industrial applications.
From an environmental standpoint, understanding the fate and behavior of 2,5-Dichlorothiophene-3-sulfonamide in various ecosystems is crucial for assessing its safety and sustainability. Recent environmental studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. These studies have revealed that while the compound exhibits moderate persistence in certain environments, it can undergo microbial degradation under specific conditions.
In conclusion, 2,5-Dichlorothiophene-3-sulfonamide (CAS No. 53595-68-9) is a multifaceted compound with a wide range of potential applications across diverse scientific disciplines. Its unique structural features make it an invaluable tool for researchers exploring new frontiers in organic chemistry, materials science, and medicinal chemistry. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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